molecular formula C12H18N4O4 B1329228 Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- CAS No. 56223-91-7

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

Cat. No. B1329228
CAS RN: 56223-91-7
M. Wt: 282.3 g/mol
InChI Key: HGZRREOJHASMOE-UHFFFAOYSA-N
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Description

The compound Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- is not directly studied in the provided papers. However, the papers do discuss various nitroaniline derivatives and their properties, which can provide insights into the chemical behavior of similar compounds. For instance, the spectroscopic and theoretical investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides valuable information on the molecular structure and electronic properties of nitroaniline derivatives .

Synthesis Analysis

The synthesis of nitroaniline derivatives is not explicitly detailed in the provided papers. However, the papers do mention the synthesis of related compounds. For example, the paper on N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate discusses its use as an esterification catalyst, which implies its successful synthesis and potential for use in organic reactions . Similarly, the design and synthesis of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit indicate the versatility of aniline derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is well-characterized in the provided papers. The crystal structure of 2,4-Dinitro-N-(2-phenylethyl)aniline is described, including the intramolecular and intermolecular hydrogen bonding patterns that influence the overall molecular conformation and packing in the solid state . This information is crucial for understanding the structural aspects of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- and similar compounds.

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-. However, the use of N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate as a catalyst for esterification suggests that nitroaniline derivatives can participate in or facilitate various chemical transformations . This insight can be extrapolated to understand the reactivity of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are explored through various analytical techniques. The spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides comprehensive data on the vibrational frequencies, electronic absorption spectra, and molecular orbitals, which are essential for understanding the properties of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- . Additionally, the study of a series of N-(2-phenylethyl)nitroaniline derivatives reveals how slight modifications in functional groups can lead to significant differences in molecular conformation and intermolecular interactions, which in turn affect the physical properties of these compounds .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of N,N-diethylbenzene-1,4-diaminium dinitrate :This research presents the crystal structure of the dinitrate salt of 4-(N,N-diethylamino)aniline, highlighting the formation of a three-dimensional structure through hydrogen bonding. The study contributes to understanding the molecular conformation and intermolecular interactions of such compounds (Bouaoud et al., 2014).

Chemical Reaction Kinetics

  • Kinetics and Mechanism of Reactions with Ethyl S-Aryl Thiocarbonates :This paper examines the kinetics of reactions involving anilines and ethyl S-aryl thiocarbonates. The findings contribute to the broader understanding of reaction mechanisms involving substituted anilines (Castro et al., 1999).

Potential as Nitric Oxide Release Agents

  • N-(2-Phenylethyl)nitroaniline Derivatives :Research into 2,4-Dinitro-N-(2-phenylethyl)aniline and its derivatives has revealed their potential as precursors for slow and sustained nitric oxide release agents. The study discusses the molecular structures and hydrogen bonding interactions of these compounds (Wade et al., 2013).

Alkylation Over Solid Acid Catalysts

  • Aniline Alkylation over Solid Acid Catalysts :This review addresses the vapor phase alkylation of aniline over various solid acid catalysts. It provides insight into the role of catalysts' structural features in controlling conversion and selectivity, relevant in industrial applications (Narayanan & Deshpande, 2000).

Interaction with Nucleophiles

  • Reactions with Nucleophiles :The study of the reactions of dinitroaniline herbicides with nucleophiles adds to the understanding of regioselectivity and stereoelectronic effects. This information is useful in the field of agricultural chemistry (Annandale et al., 1998).

properties

IUPAC Name

N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-3-14(4-2)8-7-13-11-6-5-10(15(17)18)9-12(11)16(19)20/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRREOJHASMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204787
Record name Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

CAS RN

56223-91-7
Record name N2-(2,4-Dinitrophenyl)-N1,N1-diethyl-1,2-ethanediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline,4-dinitro-
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Record name Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloro-2,4-dinitrobenzene 1 (1.00 g, 4.937 mmol) was dissolved in anhydrous EtOH (20 mL) in a small argon purged flask and warmed in an oil bath to 40° C. Addition of N,N-diethylethylenediamine 2a (0.63 g, 5.430 mmol) occurred dropwise. The reaction was stirred at reflux for 24 hours then cooled to room temperature. The mixture was basified by the addition of aqueous 1M ammonium hydroxide solution to adjust pH to 10-11. The solid that precipitated was collected on a sintered glass funnel and briefly dried. Recrystallization of the crude solid from EtOH yielded a yellow powder 3a N′-(2,4-Dinitro-phenyl)-N,N-diethyl-ethane-1,2-diamine. Yield: 0.94 grams (67.4%). 1H NMR (DMSO) δ: 0.99 (t, 6H, J=7.1), 2.56 (m, 4H), 2.70 (t, 2H, J=6.1), 3.49 (q, 2H, J=5.5), 7.19 (d, 1H, J=9.7), 8.28 (dd, 1H, J=9.5, 2.6), 8.67 (d, 1H), 9.05 (br s, 1H); MS (APCI): 283 (MH+, 100%)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Pang, ZW Wang - Applied Mechanics and Materials, 2011 - Trans Tech Publ
In order to evaluate its potential health risk to human, the volatiles of the dried Pinus biomass were adsorbed and determined by TD-GC-MS. And the main constituents of volatiles at 210…
Number of citations: 1 www.scientific.net
A Meshram - academia.edu
Euryops pectinatus ‘Viridae’weed belonging to the family Asteraceae is commonly known as Golden Euryops or African daisy. Present investigation includes phytochemical analysis of …
Number of citations: 2 www.academia.edu

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